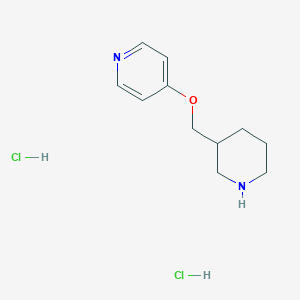

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

Description

BenchChem offers high-quality 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(piperidin-3-ylmethoxy)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c1-2-10(8-13-5-1)9-14-11-3-6-12-7-4-11;;/h3-4,6-7,10,13H,1-2,5,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTQHWATOWSHOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride chemical structure

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride , a privileged scaffold in drug discovery.[1][2]

Executive Summary

4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride (CAS: 1261231-50-8) is a bifunctional heterocyclic building block used extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and epigenetic modulators (e.g., LSD1 inhibitors).[1][2]

Structurally, it features a pyridine ring linked via an ether tether to a piperidine moiety.[1][2] This architecture provides two distinct vectors for hydrogen bonding and salt bridge formation, making it an ideal fragment for exploring structure-activity relationships (SAR) in "hinge-binding" or solvent-exposed regions of protein targets.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification[1][2]

-

IUPAC Name: 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride

-

CAS Number: 1261231-50-8

-

Molecular Formula:

[1][2] -

Molecular Weight: 265.18 g/mol (Salt); 192.26 g/mol (Free Base)[1][2]

-

SMILES: C1CNCC(C1)COC2=CC=NC=C2.Cl.Cl

Structural Features & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric elements:

-

Pyridine Ring (H-Bond Acceptor): The pyridine nitrogen (pKa ~5.[1][2]2) acts as a weak base and a hydrogen bond acceptor.[1][2] In the dihydrochloride form, this nitrogen is protonated.[1][2]

-

Ether Linker (Rotatable Bond): The methylene-oxy bridge (-O-CH2-) introduces flexibility, allowing the pyridine and piperidine rings to adopt various conformations relative to each other.[2] This is crucial for induced-fit binding in enzyme pockets.[1][2]

-

Piperidine Ring (Basic Amine): The secondary amine (pKa ~11.[1][2]0) is highly basic.[1][2] At physiological pH, it is positively charged, facilitating ionic interactions (salt bridges) with aspartate or glutamate residues in protein active sites.[1][2]

Salt Stoichiometry

The dihydrochloride designation indicates that both nitrogen centers are protonated:

-

Site A: Pyridinium cation (

) -

Site B: Piperidinium cation (

) This salt form significantly enhances water solubility compared to the free base, which is often an oil or low-melting solid.[1][2]

Synthetic Pathways[1][2][4][5][6]

The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine is typically achieved via Nucleophilic Aromatic Substitution (

Validated Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution (

-

Reagents: 4-Chloropyridine hydrochloride, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (N-Boc protected).

-

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).[1][2]

-

Conditions: The alcohol is deprotonated by NaH to form the alkoxide, which attacks the electrophilic C-4 position of the pyridine ring.[1][2] Heating (60–80°C) is required.[1][2]

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA) followed by HCl exchange.

-

Process: The Boc group is cleaved under acidic conditions.[1][2] The resulting free amine and pyridine are protonated by excess HCl to yield the dihydrochloride salt.[1][2]

Reaction Workflow Diagram

Caption: Figure 1. Two-step synthetic route via SnAr coupling and acidic deprotection.

Physicochemical Properties[7]

| Property | Value | biological Implication |

| Physical State | White to off-white solid | Stable salt form for handling/weighing. |

| Solubility | >50 mg/mL in Water | Excellent for aqueous bioassays.[1][2] |

| pKa (Calc) | ~5.2 (Pyridine), ~10.8 (Piperidine) | Biprotonated at pH < 4; Monoprotonated at pH 7.[1][2]4. |

| LogP | 0.8 (Free Base) | High hydrophilicity; low membrane permeability unless functionalized.[1][2] |

| H-Bond Donors | 2 (in salt form) | Interactions with backbone carbonyls.[1][2] |

| H-Bond Acceptors | 3 | Interactions with backbone amides/water. |

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is a classic "linker-divergent" scaffold.

-

Kinase Inhibitors: The pyridine ring can mimic the adenine ring of ATP, binding to the hinge region.[1][2] The piperidine arm extends into the solvent-exposed region or the ribose-binding pocket, where it can be derivatized to tune selectivity.[1][2]

-

Epigenetic Modulators (LSD1): Isomeric analogues (e.g., 3-(piperidin-4-ylmethoxy)pyridine) are potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[1][3] The 4-(piperidin-3-ylmethoxy) isomer explores alternative vector space within the FAD-binding pocket.

Mechanistic Logic: Why this structure?

The ether oxygen acts as a "dipole break."[1][2] Unlike a direct carbon-carbon bond, the ether linkage:[1][2]

-

Alters the electronic properties of the pyridine ring (electron-donating by resonance), making the pyridine nitrogen slightly more basic and a better H-bond acceptor.

-

Allows the piperidine ring to adopt a "folded" conformation relative to the pyridine, which is often required to fit into compact hydrophobic pockets.[1][2]

Biological Pathway Interaction

Caption: Figure 2. Pharmacophore interaction map showing dual binding modes.

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or salt disproportionation.

-

Stability: The ether linkage is stable under standard physiological conditions but can cleave under strong Lewis acid conditions (e.g.,

).[1][2]

References

-

Fluorochem. (2025).[1][2] 4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride Product Analysis. Retrieved from

-

BLD Pharm. (2025).[1][2] 4-(Piperidin-3-ylmethoxy)pyridine hydrochloride Safety Data Sheet (SDS). Retrieved from

-

Liang, Y., et al. (2016).[1][2] 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[3][4] Journal of Medicinal Chemistry. Retrieved from [1][2]

-

BenchChem. (2025).[1][2][5] Synthesis of Pyridine-Piperidine Ethers: Technical Guide. Retrieved from

Sources

Technical Whitepaper: Identification, Synthesis, and Epigenetic Applications of 4-(Piperidin-3-ylmethoxy)pyridine 2HCl

Executive Summary & CAS Registry Resolution

In the landscape of medicinal chemistry, the pyridine-piperidine scaffold is recognized as a privileged structure for drug discovery. A frequent challenge for application scientists is sourcing specific salt forms of these building blocks. When conducting a registry search for the dihydrochloride (2HCl) salt of 4-(Piperidin-3-ylmethoxy)pyridine , researchers often encounter a documentation gap.

While the free base and the mono-hydrochloride salt are commercially documented—with the mono-HCl form registered under CAS Number 1261231-50-8 [1]—the precise 2HCl salt is typically synthesized in situ or custom-ordered. Generating the 2HCl salt is not merely a formulation preference; it is a critical requirement to ensure absolute solubility and prevent oxidative degradation during high-throughput in vitro biological assays.

Pharmacological Relevance: Epigenetic Modulation

Molecules containing the (piperidin-ylmethoxy)pyridine motif are highly valued in oncology and neuropharmacology. Structural analogs, such as 3-(piperidin-4-ylmethoxy)pyridine, have been identified as potent, competitive inhibitors of Lysine Specific Demethylase 1 (LSD1), exhibiting

LSD1 is a flavin-dependent enzyme responsible for demethylating histone H3 lysine 4 (H3K4). By competitively inhibiting LSD1, these pyridine-piperidine derivatives restore H3K4 methylation levels. This epigenetic shift reactivates dormant tumor suppressor genes, effectively arresting the proliferation of leukemia and solid tumor cells while maintaining negligible toxicity to normal cellular phenotypes[2].

Epigenetic modulation pathway of LSD1 inhibition by piperidin-ylmethoxy-pyridine derivatives.

Physicochemical Profiling & Causality of Salt Selection

The transition from a free base to a dihydrochloride salt is a deliberate experimental design choice. The 4-(Piperidin-3-ylmethoxy)pyridine molecule contains two distinct basic centers:

-

Piperidine Secondary Amine: Highly basic (

~10.5), acts as a strong hydrogen bond donor/acceptor. -

Pyridine Nitrogen: Weakly basic (

~5.2), requires an excess of strong acid to maintain a protonated state.

Forming the 2HCl salt ensures both nitrogens are fully protonated. This maximizes aqueous solubility for cellular media and prevents the electron-rich pyridine ring from undergoing N-oxidation during long-term storage.

Table 1: Chemical and Physicochemical Profiling

| Property | Value |

| Compound Name | 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride |

| Mono-HCl CAS Number | 1261231-50-8[1] |

| Molecular Formula (Base) | C₁₁H₁₆N₂O |

| Molecular Formula (Salt) | C₁₁H₁₆N₂O • 2HCl |

| Molecular Weight (Salt) | 265.18 g/mol |

| Basic Centers | 2 (Piperidine NH, Pyridine N) |

| Primary Application | Epigenetic modulation (LSD1), CNS building blocks |

Synthetic Methodology & Self-Validating Salt Formation Protocol

To generate the precise 2HCl salt from commercially available precursors, we employ a highly controlled nucleophilic aromatic substitution (S_NAr) followed by anhydrous deprotection. This protocol is designed as a self-validating system : the use of anhydrous conditions ensures that the direct precipitation of the product acts as a physical confirmation of the dual-protonation event.

Self-validating synthetic workflow for the isolation of the 2HCl salt form.

Step-by-Step Experimental Protocol:

-

Alkoxide Activation: Dissolve 1.0 equivalent of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate in anhydrous DMF. Cool to 0°C and add 1.2 equivalents of NaH (60% dispersion in mineral oil).

-

Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide without prematurely cleaving the Boc protecting group.

-

-

Nucleophilic Aromatic Substitution (S_NAr): Add 1.0 equivalent of 4-chloropyridine hydrochloride to the reaction vessel. Heat the mixture to 80°C for 12 hours.

-

Causality: The electron-deficient nature of the pyridine ring facilitates the S_NAr reaction at the 4-position. Using the hydrochloride salt of 4-chloropyridine requires an extra equivalent of base but ensures precursor stability prior to the reaction.

-

-

Aqueous Workup: Quench the reaction with cold H₂O and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine.

-

Causality: DMF is highly water-soluble; sequential brine washes effectively partition the DMF into the aqueous phase, leaving the pure Boc-protected intermediate isolated in the organic layer.

-

-

Anhydrous Deprotection and 2HCl Precipitation: Concentrate the organic layer and redissolve the intermediate in a minimal volume of anhydrous Dichloromethane (DCM). Dropwise, add an excess (typically 5-10 equivalents) of 4N HCl in dioxane at room temperature. Stir for 2 hours.

-

Causality: We utilize 4N HCl in dioxane rather than aqueous HCl to prevent hydrolysis of the newly formed ether linkage. The anhydrous acid cleaves the Boc group and simultaneously protonates both the piperidine and pyridine nitrogens. Because the resulting dihydrochloride salt is highly polar, it becomes completely insoluble in the DCM/dioxane matrix, driving the reaction forward via Le Chatelier's principle and precipitating as a pure solid.

-

-

Analytical Validation: Isolate the solid via vacuum filtration. To validate the 2:1 stoichiometric ratio, perform Ion Chromatography (IC) for chloride content.

-

Self-Validation: The theoretical chloride content for C₁₁H₁₆N₂O • 2HCl is ~26.7%. A reading within ±0.5% confirms the successful formation of the dihydrochloride rather than a mixed mono/di-salt.

-

References

-

Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Biological Properties of Piperidinyl-Methoxy-Pyridine Derivatives

This technical guide details the biological properties, structure-activity relationships (SAR), and experimental characterization of piperidinyl-methoxy-pyridine derivatives. It focuses on their role as privileged scaffolds in epigenetic modulation (specifically LSD1 inhibitors) and kinase inhibition, while addressing critical safety liabilities such as hERG channel blockade.

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The Privileged Scaffold

The piperidinyl-methoxy-pyridine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its utility stems from a synergistic balance of physicochemical properties:

-

The Pyridine Ring: Acts as a flat, aromatic linker that can participate in

- -

The Methoxy Group: Provides a conformational lock (via intramolecular H-bonding) and acts as a weak H-bond acceptor, often filling small hydrophobic pockets (e.g., the gatekeeper region in kinases).

-

The Piperidine Ring: Introduces basicity (

), enhancing aqueous solubility and enabling critical ionic interactions with aspartate or glutamate residues in target active sites (e.g., Asp305 in LSD1).

Primary Therapeutic Applications:

-

Epigenetics: Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition for acute myeloid leukemia (AML).

-

Kinase Inhibition: Targeting ALK, ROS1, and p38

MAPK. -

Virology: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) and SARS-CoV-2 PLpro inhibitors.

Structural Biology & SAR: The LSD1 Case Study

The most definitive application of the 3-(piperidin-4-ylmethoxy)pyridine scaffold is in the inhibition of LSD1, an enzyme overexpressed in various cancers.[1]

Mechanism of Action

LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2). Piperidinyl-methoxy-pyridine derivatives act as competitive inhibitors , occupying the substrate binding tunnel. The piperidine amine mimics the methylated lysine of the histone tail, forming a salt bridge with the catalytic center.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated SAR derived from high-potency analogs (e.g., compounds with

Figure 1: SAR map for LSD1 inhibitors. The basic nitrogen of the piperidine is non-negotiable for activity, mimicking the histone lysine ammonium group.

Pharmacology & Safety: The hERG Liability

A critical challenge with piperidinyl-pyridine derivatives is their propensity to inhibit the hERG potassium channel (

The Pharmacophore Overlap

The hERG channel pore contains aromatic residues (Tyr652, Phe656) that bind lipophilic, basic amines via

-

Lipophilicity: The aromatic pyridine + methoxy.

-

Basicity: The protonated piperidine nitrogen.

Mitigation Strategy

Medicinal chemists must employ a "de-risking" workflow to retain target potency while reducing hERG affinity.

Table 1: hERG Mitigation Strategies for Piperidine Scaffolds

| Strategy | Chemical Modification | Mechanism | Impact on Target |

| pKa Reduction | Replace piperidine with piperazine or morpholine . | Reduces % protonation at physiological pH. | May reduce affinity if salt-bridge is weak. |

| LogP Reduction | Add polar groups (e.g., -OH, -F) to the pyridine. | Reduces hydrophobic driving force for hERG binding. | Improves solubility; variable target impact. |

| Zwitterion Design | Append a carboxylic acid. | Neutralizes overall charge; prevents pore entry. | Drastically reduces cell permeability. |

Experimental Protocols

The following protocols are designed to validate biological activity and safety.

Protocol A: LSD1 Enzymatic Inhibition Assay (Fluorescence)

Objective: Determine the

Materials:

-

Recombinant human LSD1 enzyme.

-

Substrate: H3K4me2 peptide (biotinylated).

-

Detection: Amplex Red / Peroxidase coupled system (detects

produced during demethylation).

Workflow:

-

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

M). -

Incubation: Mix 20 nM LSD1 enzyme with compound in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA) for 15 mins at RT.

-

Reaction Start: Add 10

M H3K4me2 peptide. Incubate for 30 mins. -

Detection: Add Amplex Red reagent + HRP.

-

Readout: Measure fluorescence (Ex/Em = 530/590 nm).

-

Analysis: Fit data to a 4-parameter logistic equation to derive

.

Protocol B: Automated Patch Clamp for hERG Safety

Objective: Quantify

Workflow:

Figure 2: Automated patch-clamp workflow for high-throughput hERG screening.

Protocol C: Cellular Proliferation Assay (MV4-11)

Objective: Assess phenotypic efficacy in an MLL-rearranged leukemia line (highly sensitive to LSD1 inhibition).

-

Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well plates.

-

Treatment: Treat with compound for 96 hours (epigenetic effects are slow-onset).

-

Readout: Add CellTiter-Glo (ATP quantification). Luminescence is proportional to viable cell count.

-

Validation: Use GSK2879552 as a positive control.

References

-

Structural Basis of LSD1 Inhibition

-

hERG Liability & Mitigation

- Title: Inhibition of the hERG Potassium Channel by a Methanesulphon

- Source:Int. J. Mol. Sci. (MDPI).

-

URL:[Link]

-

Kinase Inhibitor Scaffolds

-

General Pharmacology of Pyridine Derivatives

Sources

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. 4-(4-Piperidinylmethoxy)pyridine|Research Chemical [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Piperidin-3-ylmethoxy)pyridine

[1]

Executive Summary

4-(Piperidin-3-ylmethoxy)pyridine represents a high-value pharmacophore scaffold in modern drug discovery, particularly within the Fragment-Based Drug Discovery (FBDD) ecosystem.[1] Characterized by a semi-rigid ether linkage connecting a basic piperidine ring to an electron-deficient pyridine core, this molecule serves as a critical building block for kinase inhibitors (specifically Rho-associated protein kinase [ROCK] and Protein Kinase C [PKC]) and epigenetic modulators (LSD1 inhibitors).[1]

This guide provides a definitive technical analysis of the molecule, distinguishing between its free base and salt forms, detailing synthetic routes with high atom economy, and offering self-validating protocols for its integration into lead optimization campaigns.[1]

Part 1: Molecular Identity & Physicochemical Properties[1]

Precise stoichiometry is the bedrock of reproducible research.[1] Users must distinguish between the free base (used in biological assays requiring membrane permeability) and the hydrochloride salt (preferred for aqueous solubility and storage stability).[1]

Core Data Specifications

| Property | Free Base Specification | Hydrochloride Salt Specification |

| IUPAC Name | 4-(Piperidin-3-ylmethoxy)pyridine | 4-(Piperidin-3-ylmethoxy)pyridine hydrochloride |

| CAS Number | Not widely assigned (Generic) | 1261231-50-8 (Monohydrochloride) |

| Molecular Formula | C₁₁H₁₆N₂O | C₁₁H₁₇ClN₂O (C₁₁H₁₆N₂O[1] · HCl) |

| Molecular Weight | 192.26 g/mol | 228.72 g/mol |

| Exact Mass | 192.1263 | 228.1029 |

| Appearance | Viscous oil or low-melting solid | White to off-white crystalline solid |

| Solubility | DMSO, Methanol, DCM | Water (>50 mg/mL), DMSO |

In-Silico Physicochemical Profile (ADME Prediction)

The following parameters are critical for assessing the scaffold's "drug-likeness" (Lipinski/Veber rules).

-

cLogP: 1.46 (Moderate lipophilicity; ideal for CNS penetration optimization).[1]

-

TPSA (Topological Polar Surface Area): ~34.15 Ų (Well below the 140 Ų limit for cell permeability).[1]

-

H-Bond Donors: 1 (Secondary amine on piperidine).

-

H-Bond Acceptors: 3 (Pyridine nitrogen, Ether oxygen, Piperidine nitrogen).[1]

-

Rotatable Bonds: 3 (High flexibility allowing induced-fit binding).[1]

Part 2: Synthetic Architecture & Pathways[1]

The synthesis of 4-(Piperidin-3-ylmethoxy)pyridine relies on the formation of the C–O–C ether bridge.[1] Two primary pathways exist: Nucleophilic Aromatic Substitution (SₙAr) and the Mitsunobu Reaction .[1] The choice depends on the availability of starting materials and the tolerance for harsh basic conditions.[1]

Pathway Logic

-

Route A (SₙAr): Preferred for scale-up.[1] Uses 4-chloropyridine (or 4-fluoropyridine) and requires the piperidine nitrogen to be protected (e.g., Boc) to prevent N-arylation side reactions.[1]

-

Route B (Mitsunobu): Preferred for small-scale exploration or when using sensitive chiral starting materials.[1] Couples 4-hydroxypyridine with 3-(hydroxymethyl)piperidine.[1]

Synthetic Workflow Diagram (DOT)

Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold. Route A (Blue) is generally preferred for higher yields and easier purification.

Part 3: Experimental Protocols

Protocol A: Synthesis via SₙAr (Recommended)[1]

Objective: Synthesis of 4-(Piperidin-3-ylmethoxy)pyridine dihydrochloride. Scale: 1.0 gram basis.

Reagents:

-

tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)[1]

-

4-Chloropyridine hydrochloride (1.2 eq)[1]

-

Sodium Hydride (60% dispersion in oil) (3.0 eq)[1]

-

DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 g, 4.6 mmol) in anhydrous DMF (10 mL).

-

Deprotonation: Cool to 0°C. Add NaH (0.55 g, 13.8 mmol) portion-wise. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases.

-

Coupling: Add 4-chloropyridine hydrochloride (0.83 g, 5.5 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Checkpoint: The intermediate (N-Boc protected ether) should appear as a new spot with higher Rf than the starting alcohol.[1]

-

-

Work-up: Cool to RT. Quench carefully with ice water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate the N-Boc intermediate.

-

Deprotection: Dissolve the intermediate in 4M HCl in Dioxane (10 mL). Stir at RT for 2 hours. A white precipitate (the product salt) will form.[1]

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

Yield Expectation: 65-75% overall.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

Part 4: Structural Biology & Pharmacophore Mapping

Understanding why this molecule is used is as important as knowing how to make it.[1] The 3-substituted piperidine offers a specific vector distinct from the more common 4-substituted analogs.[1]

Vector Analysis

-

Chirality: The C3 position of the piperidine is a chiral center.[1] The commercial CAS 1261231-50-8 is often racemic.[1] However, in kinase binding pockets (e.g., ROCK1), the (R) and (S) enantiomers will project the secondary amine into vastly different regions of the solvent-exposed area.

-

Distance: The methoxy linker (-OCH₂-) provides a specific distance (~3.5 Å) between the aromatic pyridine ring (often a hinge binder) and the basic piperidine nitrogen (often a solubilizing group or salt-bridge former).[1]

Interaction Diagram (DOT)

Figure 2: Pharmacophore map illustrating the dual-role of the scaffold: Hinge binding (Pyridine) and Solubilizing/Salt-bridging (Piperidine).[1][2][3][4][5][6][7][8][9][10]

References

-

Liang, Y., et al. (2013).[1] "Design, synthesis and structure–activity relationships of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent LSD1 inhibitors." Journal of Medicinal Chemistry, 56(21), 8521-8532.[1] (Provides mechanistic insight into the pyridine-piperidine ether scaffold). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 26191133 (Isomer Analog). Retrieved from [Link][1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(4-Piperidinylmethoxy)pyridine|Research Chemical [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents [patents.google.com]

- 7. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-(piperidin-4-ylmethoxy)pyridine (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 9. Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. researchgate.net [researchgate.net]

The Pyridine Playbook: Engineering High-Efficiency Leads through Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has fundamentally transformed the hit-to-lead pipeline by prioritizing ligand efficiency (LE) over brute-force binding affinity. Within this paradigm, the pyridine scaffold has emerged as a privileged structural motif. This technical guide provides an in-depth analysis of pyridine-focused FBDD, detailing library design principles, self-validating biophysical screening protocols, and structure-guided elaboration strategies.

The Architectural Advantage of Pyridine in FBDD

The success of an FBDD campaign is intrinsically linked to the physicochemical quality of its starting library. Fragments must strictly adhere to the "Rule of Three" (Ro3): molecular weight < 300 Da, ≤ 3 hydrogen bond donors/acceptors, and cLogP ≤ 3[1].

Pyridine is uniquely suited for this chemical space due to several structural advantages:

-

Physicochemical Tuning: Replacing a carbocyclic benzene ring with a pyridine core significantly lowers lipophilicity (cLogP) and enhances aqueous solubility. This is a non-negotiable requirement for fragments, which must remain soluble at the millimolar concentrations required for biophysical screening[1].

-

Pharmacological Profiling: The incorporation of pyridine rings improves metabolic stability, enhances membrane permeability, and provides a highly directional hydrogen-bond acceptor to satisfy buried polar interactions within target active sites[2].

-

Escaping "Flatland": Historically, FBDD libraries suffered from high

character, leading to flat, non-specific binders. Modern synthetic methodologies, such as diboration-electrocyclization, now allow for the rapid generation of 3D fused-pyridine building blocks[3]. These modular platforms enable the programmable elaboration of 2D pyridine hits into 3D lead-like compounds, allowing chemists to explore complex spatial vectors[4].

FBDD Workflow for Pyridine Scaffolds

The Detection Engine: Self-Validating Biophysical Protocols

Because fragments exhibit low initial affinities (

Protocol A: High-Concentration Surface Plasmon Resonance (SPR) Screening

Objective: Identify transient, low-affinity pyridine fragment binders while filtering out aggregators.

-

Step 1: Sensor Surface Preparation. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling.

-

Causality: Covalent tethering ensures absolute surface stability across hundreds of high-concentration fragment injections, preventing baseline drift.

-

-

Step 2: Solvent Correction Calibration. Generate a 6-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO).

-

Causality: Fragments are screened at high concentrations (1-5 mM), requiring ~5% DMSO to maintain solubility. SPR is exquisitely sensitive to the bulk refractive index of the solvent. Without precise solvent correction, bulk shifts will entirely mask the minute response of a 150 Da pyridine fragment.

-

-

Step 3: Single-Concentration Screening & Triage. Inject the pyridine fragment library at 1 mM using a high flow rate (50 µL/min).

-

Causality: High flow rates minimize mass transport limitations, ensuring that the rapid on/off rates typical of fragments are accurately captured.

-

-

Self-Validation Check: Calculate the theoretical maximum binding capacity (

). If a fragment's steady-state binding exceeds

Protocol B: High-Throughput X-Ray Crystallographic Soaking

Objective: Obtain direct, atomic-level validation of fragment binding geometries. X-ray crystallography is unparalleled in its sensitivity, often identifying geometrically precise hits missed entirely by other biophysical screens[5].

-

Step 1: Crystal Solvent Tolerance Profiling. Incubate apo-crystals in stabilizing solutions containing varying concentrations of DMSO (up to 10%).

-

Causality: High fragment concentrations in the soaking drop require organic solvents. Crystals must withstand this environment without degradation of their diffraction limits[6].

-

-

Step 2: High-Throughput Soaking. Transfer apo-crystals into drops containing 10-50 mM of the pyridine fragments for 1-24 hours.

-

Causality: Soaking is kinetically superior and more amenable to automation than co-crystallization, allowing hundreds of fragments to be screened rapidly[6].

-

-

Step 3: Data Processing & Density Analysis. Collect diffraction data and utilize Pan-Dataset Density Analysis (PanDDA).

-

Causality: Low-occupancy fragment binding can be obscured by bulk solvent. PanDDA subtracts the ground-state apo structure from the soaked structure, revealing weak fragment density that standard difference Fourier maps miss[7].

-

-

Self-Validation Check: A crystallographic hit is only validated if the real-space correlation coefficient (RSCC) is >0.8 and the ligand's B-factor is within 10-15 Ų of the interacting protein residues. Discrepancies indicate the modeling of noise rather than a true binding event.

The Elaboration Matrix: Aminopyridines and BACE-1

Once a pyridine fragment is validated, it must be elaborated into a lead compound. The aminopyridine scaffold is particularly notable for targeting aspartyl proteases, such as β-secretase (BACE-1)—a major therapeutic target in Alzheimer's disease research.

Mechanism of Action

In BACE-1, the aminopyridine motif acts as a perfect geometric and electronic complement to the catalytic aspartate dyad (Asp32 and Asp228). The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a donor[8].

Aminopyridine Fragment Interaction with BACE-1 Catalytic Aspartates

Case Study: Fragment-to-Lead Progression

Researchers utilized X-ray crystallographic screening to identify an initial aminopyridine fragment. Despite a weak initial affinity (>1 mM), the fragment possessed a high Ligand Efficiency (LE ~0.30), making it an ideal anchor. Through structure-guided design, the pyridine core was systematically grown into the adjacent S1 and S2 hydrophobic pockets, resulting in a low-nanomolar inhibitor[8].

Table 1: BACE-1 Aminopyridine Fragment Elaboration Metrics

| Compound Stage | Scaffold Type | Target | IC50 | Ligand Efficiency (LE) | Key Structural Modification |

| Initial Hit | Aminopyridine Fragment | BACE-1 | >1 mM | ~0.30 | Core binding to Asp32/Asp228 |

| Compound 4 | Elaborated Lead | BACE-1 | 25 µM | N/A | Extension into S1 hydrophobic pocket |

| Compound 6c | Elaborated Lead | BACE-1 | 24 µM | N/A | Substituted phenyl ring addition |

| Compound 8a | Optimized Lead | BACE-1 | 690 nM | N/A | Optimization of S1/S2 pocket interactions |

Data adapted from Congreve et al.[8]

Conclusion

The pyridine scaffold is not merely a structural convenience; it is a strategic asset in Fragment-Based Drug Discovery. By offering superior solubility, metabolic stability, and precise hydrogen-bonding vectors, pyridine fragments serve as ideal starting points for hit-to-lead campaigns. When coupled with self-validating biophysical screening (SPR) and high-resolution structural elucidation (X-ray crystallography), researchers can confidently elaborate these low-affinity fragments into highly potent, drug-like candidates.

References

1.[3] Design and synthesis of fused pyridine building blocks for automated library generation, White Rose Research Online. 3 2.[7] Structure-guided fragment-based drug discovery at the synchrotron: screening binding sites and correlations with hotspot mapping, The Royal Society Publishing.7 3.[2] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery, Dove Press. 2 4.[1] Concepts and Core Principles of Fragment-Based Drug Design, MDPI. 1 5.[4] Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery, ChemRxiv. 4 6.[8] Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase, Journal of Medicinal Chemistry (ACS). 8 7.[6] Crystallographic Fragment Screening In Drug Discovery: Background & Advantages, SARomics Biostructures. 6 8.[5] Fragment HIT Identification in FBDD, CrystalsFirst. 5

Sources

- 1. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]

- 2. dovepress.com [dovepress.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]

- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Comparative Analysis of 3- and 4-(Piperidinylmethoxy)pyridine Isomers

Executive Summary

This technical guide provides a rigorous analysis of the structural, synthetic, and pharmacological distinctions between 3-(piperidin-4-ylmethoxy)pyridine and 4-(piperidin-4-ylmethoxy)pyridine . While structurally isomeric, the position of the pyridine nitrogen atom (meta vs. para relative to the ether linkage) dictates fundamentally different electronic behaviors, synthetic accessibilities, and ligand-protein binding vectors. This guide is designed for medicinal chemists and process scientists optimizing lead compounds for targets such as LSD1 (Lysine-specific demethylase 1) , Sigma receptors , and H1-histamine receptors .

Physicochemical & Electronic Divergence

The core differentiator between these isomers is the electronic relationship between the pyridine nitrogen lone pair and the ether oxygen.

Electronic Effects and Basicity

-

4-(Piperidinylmethoxy)pyridine (Para-isomer):

-

Resonance Effect (+M/-M): The ether oxygen at the 4-position can donate electron density into the pyridine ring via resonance, stabilizing the protonated pyridinium form. However, the pyridine nitrogen is also highly electron-withdrawing via resonance (-M) regarding the 4-position carbon.

-

Basicity: The 4-alkoxy substituent generally increases the basicity of the pyridine nitrogen (

) compared to unsubstituted pyridine (

-

-

3-(Piperidinylmethoxy)pyridine (Meta-isomer):

-

Inductive Effect (-I): The 3-position is not in direct conjugation with the pyridine nitrogen. The interaction is primarily inductive. The electronegative nitrogen exerts a -I effect, but the oxygen cannot donate electrons via resonance to the nitrogen.

-

Basicity: The basicity is typically lower or comparable to unsubstituted pyridine (

) because the oxygen exerts an electron-withdrawing inductive effect without the compensating resonance donation found in the 4-isomer.

-

Comparative Data Table

| Feature | 3-(Piperidinylmethoxy)pyridine | 4-(Piperidinylmethoxy)pyridine |

| Electronic Character | Meta-relationship (Inductive dominant) | Para-relationship (Resonance dominant) |

| Pyridine N Basicity ( | Lower (~4.8 - 5.2) | Higher (~6.0 - 6.6) |

| Nucleophilic Substitution ( | Difficult (Requires Pd-catalysis or Mitsunobu) | Facile (Activated for nucleophilic attack) |

| Metabolic Liability | N-oxidation (moderate); O-dealkylation | High risk of N-oxidation; O-dealkylation |

| Binding Vector | "Bent" geometry (approx. 120° angle) | Linear vector (approx. 180° axis) |

Synthetic Strategies: The "Activated" vs. "Deactivated" Core[1]

The synthesis of these two isomers requires distinct strategic approaches due to the reactivity of the pyridine ring.

The 4-Isomer: Nucleophilic Aromatic Substitution ( )

The 4-position of a pyridine ring is highly electrophilic. A leaving group (Cl, Br, NO2) at the 4-position is easily displaced by alkoxides because the intermediate Meisenheimer complex is stabilized by the pyridine nitrogen.

-

Key Reaction: 4-Chloropyridine + 4-Hydroxymethylpiperidine (alkoxide)

Product. -

Conditions: NaH (base), DMF/DMSO,

C.

The 3-Isomer: Mitsunobu or Palladium Coupling

The 3-position is electronically similar to a benzene ring (deactivated). Direct

-

Strategy A (Mitsunobu): 3-Hydroxypyridine + 4-Hydroxymethylpiperidine.[1]

-

Reagents:

, DIAD/DEAD, THF.

-

-

Strategy B (Williamson Ether - Inverse): 3-Hydroxypyridine + 4-(Bromomethyl)piperidine.

-

Note: Requires base (Cs2CO3) in polar aprotic solvent.

-

Synthetic Workflow Diagram (DOT)

Figure 1: Mechanistic contrast between SNAr (4-isomer) and Mitsunobu (3-isomer) synthetic routes.

Pharmacological Implications & Case Studies

The choice between 3- and 4-isomers is often a "molecular switch" used to tune selectivity between receptor subtypes or improve metabolic stability.

Case Study: LSD1 Inhibitors

Research into Lysine-specific demethylase 1 (LSD1) inhibitors highlights the 3-isomer's superiority in specific scaffolds.

-

Mechanism: The pyridine ring occupies a specific hydrophobic pocket. The 3-isomer configuration allows the piperidine tail to extend towards the solvent interface or interact with Asp/Glu residues, whereas the 4-isomer vector may cause steric clash with the FAD cofactor binding domain.

-

Data Point: 3-(piperidin-4-ylmethoxy)pyridine derivatives have demonstrated

values as low as 29 nM against LSD1, with >160x selectivity over Monoamine Oxidases (MAO-A/B) [1].[1][2][3]

Case Study: Sigma Receptor Selectivity

In sigma receptor ligands (related to CNS disorders), the nitrogen position acts as a selectivity filter:

-

4-Pyridyl & 3-Pyridyl: Tend to favor Sigma-1 receptors.

-

2-Pyridyl: Tends to favor Sigma-2 receptors.

-

Implication: If your target is Sigma-1, the 3- or 4-isomers are preferred. If Sigma-2 selectivity is required, shifting the nitrogen to the ortho position is the standard medicinal chemistry move [2].

Detailed Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to workup.

Protocol A: Synthesis of 4-(Piperidin-4-ylmethoxy)pyridine (via )

Reagents:

-

4-Chloropyridine hydrochloride (1.0 eq)

-

N-Boc-4-hydroxymethylpiperidine (1.2 eq)

-

Sodium Hydride (60% dispersion in oil) (2.5 eq)

-

Anhydrous DMF (Concentration: 0.2 M)

Step-by-Step:

-

Alkoxide Formation: In a flame-dried flask under Argon, dissolve N-Boc-4-hydroxymethylpiperidine in anhydrous DMF. Cool to 0°C.

-

Activation: Add NaH portion-wise. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Checkpoint: Evolution of

gas should cease. -

Addition: Add 4-Chloropyridine hydrochloride (solid) in one portion. (Note: Extra base is used to neutralize the HCl salt).

-

Heating: Heat the mixture to 80°C for 4-6 hours.

-

Monitoring: TLC (5% MeOH in DCM). The product spot will be more polar than the starting piperidine but less polar than the pyridine salt.

-

Workup: Quench with ice water. Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF (Critical step). Dry over

.[4][5] -

Deprotection: Treat the crude N-Boc intermediate with TFA/DCM (1:4) at RT for 1 hour to yield the free amine.

Protocol B: Synthesis of 3-(Piperidin-4-ylmethoxy)pyridine (via Mitsunobu)[2]

Reagents:

-

3-Hydroxypyridine (1.0 eq)

-

N-Boc-4-hydroxymethylpiperidine (1.2 eq)

-

Triphenylphosphine (

) (1.5 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

-

Anhydrous THF (Concentration: 0.1 M)

Step-by-Step:

-

Dissolution: Dissolve 3-hydroxypyridine, N-Boc-piperidine alcohol, and

in anhydrous THF under Nitrogen. Cool to 0°C. -

Addition: Add DIAD dropwise over 20 minutes. Checkpoint: Solution will turn yellow/orange; ensure temperature remains <5°C to prevent side reactions.

-

Reaction: Allow to warm to RT and stir overnight (12-16h).

-

Workup: Concentrate THF. Triturate the residue with

/Hexane (1:1) to precipitate triphenylphosphine oxide ( -

Purification: The filtrate requires Flash Chromatography (Gradient: 0-50% EtOAc in Hexane) to separate the product from reduced hydrazine byproducts.

-

Deprotection: Standard TFA/DCM deprotection as above.

Structural Activity Relationship (SAR) Visualization

The following diagram illustrates how the isomer change affects the spatial vector of the piperidine tail, influencing binding pocket compatibility.

Figure 2: SAR decision matrix comparing binding vectors and physicochemical properties.

References

-

3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

-

The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives. Source: Chinese Chemical Letters URL:[Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines. Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

The Piperidin-3-ylmethoxy Heterocycle: A Privileged Scaffold in Modern Kinase Inhibitor Design

An In-Depth Technical Guide

Abstract

Protein kinases have become one of the most critical target classes in contemporary drug discovery, particularly within oncology.[1][2] The development of selective and potent small-molecule inhibitors is a central goal for medicinal chemists. Within this landscape, the piperidine ring has long been recognized as a "privileged scaffold" due to its favorable physicochemical properties and its prevalence in numerous pharmaceuticals.[3][4][5] This guide delves into a specific and increasingly significant iteration of this scaffold: the piperidin-3-ylmethoxy moiety linked to a heterocyclic core. We will explore the unique structural advantages, synthetic strategies, structure-activity relationships (SAR), and key applications of this motif, providing researchers and drug development professionals with a comprehensive understanding of its power in designing next-generation kinase inhibitors.

The Piperidin-3-ylmethoxy Moiety: A Structural and Functional Dissection

The efficacy of the piperidin-3-ylmethoxy scaffold arises from the distinct roles played by each of its components. The strategic placement of the methoxy group at the 3-position of the piperidine ring offers a unique three-dimensional vector for molecular exploration compared to the more traditionally used 4-position, allowing for novel interactions within the kinase active site.[6][7]

Core Pharmacophoric Roles

-

Piperidine Ring: This saturated heterocycle serves as a robust, non-planar anchor. It enhances solubility and provides a superior pharmacokinetic profile compared to flat, aromatic systems. The basic nitrogen atom can be a crucial hydrogen bond acceptor or a point for introducing further substitutions to modulate properties like cell permeability and target residence time.[4][8]

-

Methoxy Linker (-O-CH2-): This ether linkage is not merely a spacer. It provides a precise length and rotational angle that orients the terminal heterocycle for optimal engagement with the kinase binding pocket. The oxygen atom itself can act as a hydrogen bond acceptor, adding a critical interaction point. Studies have shown that replacing this oxygen with other linkers, such as an amine group (-NH-), often leads to a significant loss of potency, underscoring its importance.[6]

-

Terminal Heterocycle: This is the primary "warhead" of the inhibitor. Its design is critical for achieving potency and selectivity. This aromatic system is engineered to form key hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP.[2] The choice of heterocycle (e.g., pyrimidine, pyrazole, pyridine) and its substituents dictates which specific kinase is targeted.[9][10]

Key Advantages in Kinase Inhibitor Design

-

Enhanced Selectivity: The defined 3D geometry of the scaffold allows it to access and exploit unique sub-pockets within the ATP binding site of specific kinases, enabling the design of highly selective inhibitors.[1]

-

"Escaping Flatland": Many early kinase inhibitors were planar, aromatic molecules, which often suffered from poor solubility and off-target effects. The non-planar nature of the piperidine ring introduces three-dimensionality, a strategy known as "escaping flatland," which is proven to improve both binding affinity and overall drug-like properties.[5]

-

Improved Physicochemical Properties: Incorporating the piperidine scaffold generally leads to compounds with lower molecular weight, reduced lipophilicity, and improved aqueous solubility, all of which are critical for developing viable drug candidates.[11]

General Synthetic Strategies

The construction of piperidin-3-ylmethoxy-based inhibitors typically follows a convergent and modular synthetic route. This allows for the late-stage introduction of diversity, making it highly amenable to medicinal chemistry campaigns.

Key Synthetic Workflow

A common approach involves coupling a protected piperidin-3-ylmethanol with a suitable heterocyclic partner, followed by further elaboration and final deprotection.

Caption: Generalized synthetic workflow for piperidin-3-ylmethoxy heterocycles.

Experimental Protocol: Representative Synthesis

Objective: To synthesize a generic piperidin-3-ylmethoxy pyridine derivative.

Step 1: Mitsunobu Coupling

-

To a stirred solution of N-Boc-piperidin-3-ylmethanol (1.0 eq.), 5-bromo-3-hydroxypyridine (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the coupled ether intermediate.[6]

Step 2: Suzuki Cross-Coupling

-

In a reaction vessel, combine the bromo-pyridine intermediate from Step 1 (1.0 eq.), the desired boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Purge the vessel with an inert gas (e.g., Argon) and add a suitable solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to 80-100 °C until the starting material is consumed (as monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify by column chromatography to afford the elaborated product.[12]

Step 3: Boc Deprotection

-

Dissolve the Boc-protected compound from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, the product can often be precipitated with ether and collected by filtration. Otherwise, neutralize with a base and perform an extraction to yield the final free base.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidin-3-ylmethoxy scaffold has yielded critical insights into the structural requirements for potent and selective kinase inhibition.[11][13]

| Molecular Region | Modification | General SAR Outcome | Rationale |

| Piperidine Ring | Substitution on Nitrogen (e.g., amides, small alkyls) | Modulates potency, selectivity, and cell permeability. | Interacts with the solvent-exposed region of the kinase active site; can be tuned to improve pharmacokinetic properties.[7][14] |

| Stereochemistry at C3 | Often critical; one enantiomer is typically significantly more potent. | The chiral center precisely orients the methoxy-heterocycle vector to fit optimally into the binding pocket.[15] | |

| Linker | Ether (-O-) to Amine (-NH-) | Significant or complete loss of activity. | The oxygen atom's geometry and its potential as a hydrogen bond acceptor are crucial for proper binding.[6] |

| Terminal Heterocycle | Core Heterocycle (Pyridine, Pyrimidine, etc.) | Determines kinase family selectivity. | The arrangement of nitrogen atoms and hydrogen bond donors/acceptors is key to hinge-binding interactions.[9][10] |

| Substituents on Heterocycle | Fine-tunes potency and selectivity. | Small hydrophobic or polar groups can occupy specific sub-pockets, increasing affinity and selectivity for the target kinase.[9] |

Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[15] The piperidin-3-ylmethoxy scaffold has been instrumental in developing inhibitors that target this pathway, particularly the PI3Kδ isoform, which is highly expressed in hematopoietic cells.

Caption: Inhibition of the PI3K/Akt signaling pathway by a targeted inhibitor.

Inhibitors featuring a 4-(piperid-3-yl)amino substituted quinazoline core have demonstrated potent and selective inhibition of PI3Kδ.[15] By blocking the phosphorylation of PIP2 to PIP3, these compounds effectively shut down the downstream signaling cascade, preventing the activation of Akt and ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[15]

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP

-

Kinase assay buffer

-

Test compound (serial dilutions)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase assay buffer.

-

In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control (e.g., 1% DMSO).

-

Add 2.5 µL of a 2x kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (CCK-8/MTT)

Objective: To assess the anti-proliferative activity of a test compound on cancer cell lines.

Materials:

-

Complete cell culture medium

-

Test compound (serial dilutions)

-

CCK-8 or MTT reagent

-

Clear 96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate for 24 hours (37 °C, 5% CO2).

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium from the plate and add 100 µL of the compound-containing medium or vehicle control to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of CCK-8 reagent (or 20 µL of MTT reagent) to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm (for CCK-8) or after solubilizing formazan crystals with DMSO at 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC50 value by plotting viability against the log of the compound concentration.[10]

Conclusion and Future Directions

The piperidin-3-ylmethoxy heterocycle has firmly established itself as a powerful and versatile scaffold in the design of selective kinase inhibitors. Its inherent three-dimensionality, modular synthetic accessibility, and favorable physicochemical properties provide a robust foundation for developing next-generation therapeutics.

Future efforts will likely focus on leveraging this scaffold to tackle new challenges in kinase drug discovery. This includes its incorporation into:

-

Dual-Target Inhibitors: Designing molecules that simultaneously inhibit two distinct kinases (e.g., c-Met and VEGFR-2) to achieve a synergistic anti-tumor effect and overcome resistance mechanisms.[16][17]

-

Allosteric Inhibitors: Moving beyond the highly conserved ATP-binding site to target less conserved allosteric sites, which could lead to even greater selectivity.[1]

-

Covalent Inhibitors: Engineering the scaffold to include a reactive "warhead" that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged target engagement.

The continued exploration and creative application of the piperidin-3-ylmethoxy scaffold will undoubtedly yield novel and impactful clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

-

Kettle, J. G., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Available at: [Link]

-

Hemstapat, K., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

-

Al-Ghorbani, M., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules. Available at: [Link]

-

Li, Z., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Chemical Letters. Available at: [Link]

-

ResearchGate. (2025). Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. Available at: [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. Available at: [Link]

-

NIH. (2014). Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold. Molecules. Available at: [Link]

-

IJPRA Journal. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Research and Reviews. (2025). Structure–Activity Relationship (SAR): A Cornerstone of Drug Design. Journal of Medicinal & Organic Chemistry. Available at: [Link]

-

MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available at: [Link]

-

Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. Available at: [Link]

-

UPCommons. (2017). Structure-Activity Studies of Novel di-substituted[6][7][10]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. Available at: [Link]

-

MDPI Encyclopedia. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. Available at: [Link]

-

RSC Publishing. (2024). Novel pyrido[2,3-b][6][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]

-

NIH. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals. Available at: [Link]

-

ResearchGate. (2025). Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. soci.org [soci.org]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 9. mdpi.com [mdpi.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. rroij.com [rroij.com]

- 12. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of Pyridine Ether Derivatives in Oncology: A Technical Guide to Mechanism, Discovery, and Application

Introduction: The Strategic Importance of the Pyridine Ether Scaffold in Oncology

The pyridine ring, a fundamental six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse chemical modifications, make it a cornerstone in the design of targeted therapeutics.[1][2][3] When coupled with an ether linkage, the resulting pyridine ether derivatives exhibit a remarkable versatility in their interactions with biological targets, leading to a significant footprint in modern oncology. This guide provides an in-depth exploration of the multifaceted roles of pyridine ether derivatives in cancer therapy, from their fundamental mechanisms of action to their clinical applications and the experimental workflows used to uncover their therapeutic potential. We will delve into the causality behind experimental choices and provide a framework for the continued development of this critical class of anticancer agents.

I. Core Mechanisms of Action: Targeting the Pillars of Cancer Progression

Pyridine ether derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key signaling pathways that drive tumor growth, proliferation, and survival. The most prominent of these mechanisms is the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Proliferation

A significant number of clinically successful pyridine ether derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis.[4] Pyridine ether derivatives have been extensively developed as VEGFR-2 inhibitors. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its phosphorylation and subsequent activation, thereby disrupting downstream signaling cascades essential for endothelial cell proliferation, migration, and survival.[4] This anti-angiogenic effect effectively "starves" the tumor, leading to growth inhibition and even regression.

A prime example of a clinically approved pyridine ether-containing drug that targets VEGFR-2 is Sorafenib (Nexavar) . Sorafenib is a multi-kinase inhibitor that potently inhibits VEGFR-2, along with other kinases such as PDGFR and RAF kinases.[5][6][7] Its dual action of inhibiting both tumor cell proliferation and angiogenesis has made it a standard of care for advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[5][6][7]

Another notable example is Tivozanib (Fotivda) , a selective VEGFR-1, -2, and -3 inhibitor approved for the treatment of advanced RCC.[8][9][10][11][12] Its high selectivity for VEGFRs is associated with a manageable toxicity profile.[8][10] Clinical trials have demonstrated its efficacy in improving progression-free survival in patients with advanced RCC.[9][10][11]

Cabozantinib (Cabometyx) is another multi-kinase inhibitor with a pyridine ether-like core structure that targets VEGFR2, as well as MET and AXL.[13][14][15][16][17] This broader target profile allows it to overcome resistance mechanisms that can arise from single-agent VEGFR inhibition.[14]

The following diagram illustrates the general mechanism of VEGFR-2 inhibition by pyridine ether derivatives.

Caption: VEGFR-2 signaling and its inhibition by pyridine ether derivatives.

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, drives the proliferation and survival of various cancer cells. Several pyridine and pyrimidine derivatives have been developed as EGFR inhibitors.[18] Molecular docking studies have shown that these compounds can effectively bind to the EGFR active site, suggesting their potential as EGFR inhibitors.[18]

Targeting Intracellular Signaling Cascades

Beyond cell surface receptors, pyridine ether derivatives can also target key components of intracellular signaling pathways that are crucial for cancer cell growth and survival.

The RAF/MEK/ERK pathway (also known as the MAPK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like BRAF are common in many cancers, leading to constitutive activation of this pathway. Sorafenib, in addition to its anti-angiogenic properties, is a potent inhibitor of RAF kinases (C-RAF and wild-type B-RAF).[5] By blocking RAF, sorafenib prevents the downstream phosphorylation of MEK and ERK, ultimately leading to decreased tumor cell proliferation.[5]

The PI3K/Akt/mTOR pathway is another critical signaling network that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[19][20][21][22] Several imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[19][20] For instance, one such derivative demonstrated excellent kinase selectivity with IC50 values of 0.20 nM for PI3K and 21 nM for mTOR, along with potent inhibition of cancer cell growth.[19] The dual inhibition of PI3K and mTOR is a promising strategy to overcome feedback loops and more effectively block this pro-survival pathway.[23]

The following diagram depicts the inhibition of the PI3K/Akt/mTOR pathway by pyridine ether derivatives.

Caption: Dual inhibition of PI3K and mTOR by pyridine ether derivatives.

Induction of Apoptosis and Cell Cycle Arrest

In addition to inhibiting pro-growth signaling, many pyridine ether derivatives actively promote cancer cell death through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest.

Apoptosis is a tightly regulated process involving a cascade of proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role, with anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX).[24][25] Some pyridine derivatives have been shown to induce apoptosis by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like BAX.[25][26] This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of caspases, the executioner enzymes of apoptosis.[24] For example, a novel benzo[15][16]oxepino[3,2-b] pyridine derivative was found to induce apoptosis in canine mammary cancer cells by upregulating TP53 and BAX and downregulating BCL-2.[25][26]

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Pyridine derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints, such as the G2/M phase. This prevents the cancer cells from dividing and can ultimately lead to apoptosis.

Other Anticancer Mechanisms

The versatility of the pyridine ether scaffold allows for the development of compounds with other novel anticancer mechanisms.

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by modifying chromatin structure. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. Pyridine-containing compounds have been developed as HDAC inhibitors.[27][28][29][30][31] For instance, novel 5-acylamino-2-pyridylacrylic hydroxamates have shown potent and selective HDAC inhibition, leading to significant antiproliferative activity in various cancer cell lines.[27][28]

II. Structure-Activity Relationship (SAR): Designing Potent and Selective Pyridine Ether Derivatives

The anticancer activity of pyridine ether derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[32][33]

Key Structural Features Influencing Activity

Systematic studies have revealed that certain structural modifications can significantly impact the anticancer efficacy of pyridine derivatives.[32]

-

Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical. For example, in a series of pyridine-urea derivatives, specific substitutions on the pyridine ring led to compounds with significantly higher potency against breast cancer cells compared to doxorubicin and sorafenib.[34]

-

The Ether Linker: The ether linkage provides flexibility and can influence the overall conformation of the molecule, affecting its binding to the target protein.

-

The Second Aromatic Ring: The nature of the aromatic ring on the other side of the ether linkage also plays a crucial role. For instance, in diphenyl ether-based pyridine derivatives, substitutions on the second phenyl ring were found to modulate anticancer activity.[1]

-

Other Functional Groups: The addition of other functional groups, such as urea or sulfonamide moieties, can introduce additional hydrogen bonding interactions with the target protein, thereby enhancing binding affinity and inhibitory activity.[34]

Quantitative SAR (QSAR) and In Silico Modeling

Quantitative structure-activity relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity.[33][35] These models are invaluable in predicting the anticancer activity of novel pyridine analogues and guiding the design of more effective derivatives.[33] Molecular docking studies are also employed to visualize the binding interactions of pyridine ether derivatives with their target proteins at the atomic level, providing insights into the structural basis of their activity.[18]

The following table summarizes the impact of different structural features on the anticancer activity of selected pyridine ether derivatives.

| Derivative Class | Structural Feature | Impact on Anticancer Activity | Target(s) | IC50 Range (µM) | Reference(s) |

| Pyridine-Urea | 4-chloro-3-(trifluoromethyl)phenyl urea moiety | High potency against MCF-7 cells | VEGFR-2 | 0.22 - 1.88 | [4][34] |

| Diphenyl Ether-based Pyridine | -OH or -OCH3 substitution on the phenyl ring | Increased activity against A-549 cells | Not specified | 10.57 - 16.74 | [1] |

| Imidazo[1,2-a]pyridine | Oxadiazole and methylpiperazine moieties | Potent dual inhibition | PI3K/mTOR | 0.0002 (PI3K), 0.021 (mTOR) | [19][20] |

| 5-Acylamino-2-pyridylacrylic Hydroxamate | Hydroxamate group | Potent and selective inhibition | HDAC3/6 | 0.011 - 0.080 | [27][28] |

III. Experimental Protocols for Evaluating Anticancer Activity

A rigorous and systematic evaluation of the anticancer properties of novel pyridine ether derivatives is essential for their development as therapeutic agents. This involves a combination of in vitro and in vivo assays.

In Vitro Assays

The initial step in evaluating a new compound is to assess its ability to inhibit the growth of cancer cells.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the pyridine ether derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines the workflow for an MTT assay.

Caption: Workflow of the MTT assay for cytotoxicity assessment.

To determine if a compound induces apoptosis, several assays can be employed.

Annexin V/Propidium Iodide (PI) Staining Protocol:

-

Cell Treatment: Treat cancer cells with the pyridine ether derivative at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Flow cytometry can also be used to analyze the effect of a compound on the cell cycle.

Propidium Iodide (PI) Staining for Cell Cycle Analysis Protocol:

-

Cell Treatment: Treat cancer cells with the pyridine ether derivative for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

-